
4-Hydroxy-5-(3-methyl-1-butenyl)-1,3-cyclopentanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-5-(3-methyl-1-butenyl)-1,3-cyclopentanedione is a compound with a unique structure that includes a hydroxyl group, a butenyl side chain, and a cyclopentanedione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(3-methyl-1-butenyl)-1,3-cyclopentanedione can be achieved through several synthetic routes. One common method involves the reaction of a cyclopentanedione derivative with a suitable butenyl precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
4-Hydroxy-5-(3-methyl-1-butenyl)-1,3-cyclopentanedione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions typically require specific conditions, such as controlled temperature, pH, and solvent choice, to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce various alcohol derivatives.
科学的研究の応用
4-Hydroxy-5-(3-methyl-1-butenyl)-1,3-cyclopentanedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Hydroxy-5-(3-methyl-1-butenyl)-1,3-cyclopentanedione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the butenyl side chain play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other cyclopentanedione derivatives and hydroxylated butenyl compounds. Examples include:
- 4-Hydroxy-5-(2-methyl-1-butenyl)-1,3-cyclopentanedione
- 4-Hydroxy-5-(3-methyl-2-butenyl)-1,3-cyclopentanedione
Uniqueness
4-Hydroxy-5-(3-methyl-1-butenyl)-1,3-cyclopentanedione is unique due to its specific structural features, such as the position of the hydroxyl group and the butenyl side chain. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H14O3 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
4-hydroxy-5-(3-methylbut-1-enyl)cyclopentane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-6(2)3-4-7-8(11)5-9(12)10(7)13/h3-4,6-7,10,13H,5H2,1-2H3 |
InChIキー |
UJOOZTMJDMQIMG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C=CC1C(C(=O)CC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


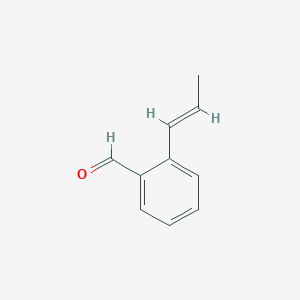
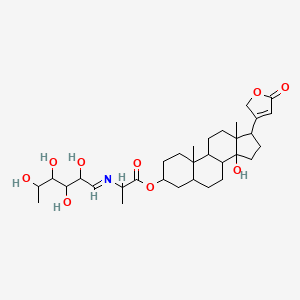
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate](/img/structure/B13798967.png)
![1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13798981.png)
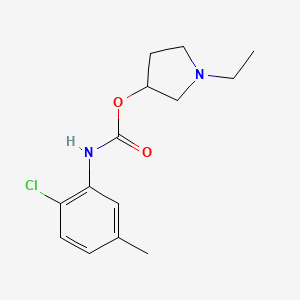
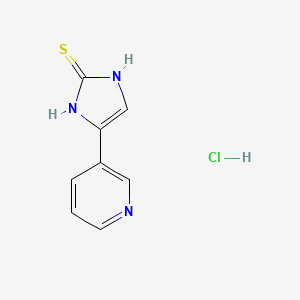
![2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole](/img/structure/B13798991.png)
![3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13798995.png)
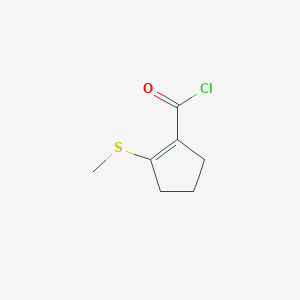
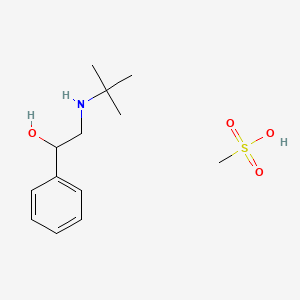
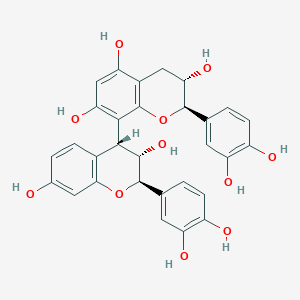
![Phosphonic acid, [2-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13799020.png)
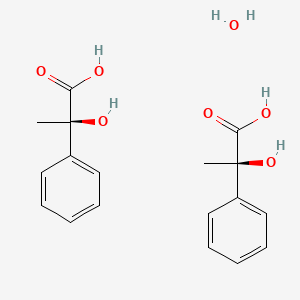
![4-[[4-[Bis(2-chloroethyl)amino]phenyl]imino]-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B13799033.png)
